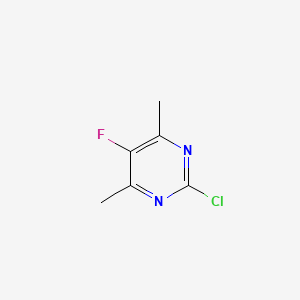

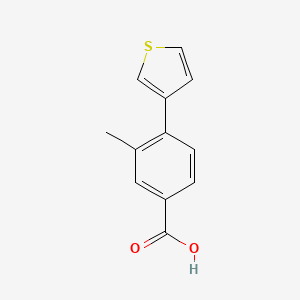

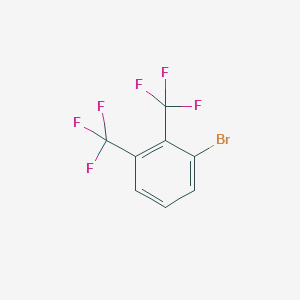

![molecular formula C11H7N3O2S B3089425 7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1193203-66-5](/img/structure/B3089425.png)

7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

概要

説明

The compound “7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a type of pyrazolopyrimidine . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with significant impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .科学的研究の応用

Anticancer Activity

Pyrimidine derivatives, including “7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, have been extensively studied for their anticancer activity . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives have been reported as potent inhibitors of various kinases . Kinases are enzymes that play a vital role in the regulation of cell functions. Inhibiting their activity can be beneficial in treating diseases like cancer .

Hepatitis C Virus Inhibitors

Some pyrazolo[1,5-a]pyrimidine derivatives have shown potential as hepatitis C virus inhibitors . Hepatitis C is a viral infection that causes liver inflammation, sometimes leading to serious liver damage .

Antagonists of Serotonin 5-HT6 Receptors

Pyrazolo[1,5-a]pyrimidine derivatives have been found to act as antagonists of serotonin 5-HT6 receptors . These receptors are a type of protein found in the nervous system, and blocking their activity can have various therapeutic effects .

PET Tumor Imaging Agents

Some pyrazolo[1,5-a]pyrimidine derivatives have been used as PET tumor imaging agents . PET (Positron Emission Tomography) is a type of imaging test that helps reveal how tissues and organs are functioning .

Inhibitors of Amyloid Beta-Peptide 1–42 Aggregation

Pyrazolo[1,5-a]pyrimidine derivatives have been reported as inhibitors of amyloid beta-peptide 1–42 aggregation . This aggregation is a key event in the pathogenesis of Alzheimer’s disease .

作用機序

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have significant impact in medicinal chemistry . They have been associated with various biological activities, including antitumor effects and enzymatic inhibitory activity .

Mode of Action

Upon heating, this intermediate undergoes cyclisation by attack of the ring nitrogen atom at the carbonyl group to give a bicyclic intermediate, followed by elimination of water .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been associated with the phosphorylation of phosphatidylinositol-4,5-diphosphate (pip2) to phosphatidylinositol-3,4,5-triphosphate (pip3), starting a cascade of downstream activities to induce various types of biological processes such as cell growth, survival, proliferation, or differentiation .

Result of Action

Similar compounds have shown superior cytotoxic activities against certain cancer cells .

特性

IUPAC Name |

7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-11(16)8-5-13-14-9(1-3-12-10(8)14)7-2-4-17-6-7/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUHKTQGRASVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=NC3=C(C=NN23)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

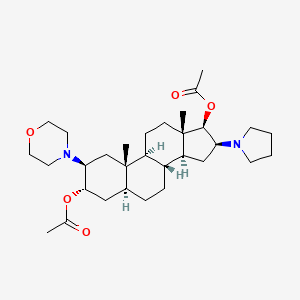

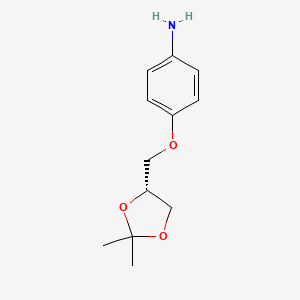

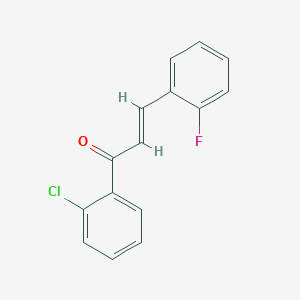

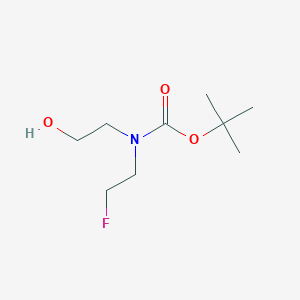

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Furylmethyl)amino]pentanedioic acid](/img/structure/B3089371.png)

![[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B3089381.png)

![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)